

# Analytical standards and reference materials for Dimethoate analysis

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# Application Notes and Protocols for the Analysis of Dimethoate Introduction

**Dimethoate** is a widely used organophosphate insecticide and acaricide for controlling a range of insects and mites on various agricultural crops and for indoor fly control.[1] Due to its potential toxicity, including as an acetylcholinesterase inhibitor, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Dimethoate** in food and environmental samples.[2] Accurate and reliable analytical methods are therefore essential for monitoring its presence and ensuring compliance with these regulations.

This document provides detailed application notes and protocols for the analysis of **Dimethoate** using various analytical techniques. It is intended for researchers, scientists, and professionals involved in pesticide residue analysis in food safety, environmental monitoring, and drug development.

# **Analytical Standards and Reference Materials**

The use of high-purity, certified reference materials (CRMs) is fundamental to achieving accurate and traceable analytical results. Several reputable suppliers offer **Dimethoate** analytical standards and CRMs that are produced under internationally recognized quality management systems such as ISO 17034 and ISO/IEC 17025.[3][4][5]



#### Key Characteristics of **Dimethoate**:

Property	Value
CAS Number	60-51-5
Molecular Formula	C5H12NO3PS2
Molecular Weight	229.26 g/mol
Appearance	White crystalline solid
Storage Temperature	2-8°C or as specified by the supplier

Table 1: Examples of Commercially Available **Dimethoate** Analytical Standards

Product Name	Supplier Grade		Format	
Dimethoate, PESTANAL®	Sigma-Aldrich	Analytical Standard	Neat	
Dimethoate, Certified Reference Material	Sigma-Aldrich (TraceCERT®)	CRM (ISO 17034 & ISO/IEC 17025)	Neat	
Dimethoate	LGC Standards (Dr. Ehrenstorfer)	Reference Material (ISO 17034)	Neat	
Dimethoate, High- Purity	HPC Standards GmbH	Reference Material	Neat or in Solution	

It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the exact purity, concentration, uncertainty, and expiry date of the standard.

# **Experimental Protocols**

This section details the methodologies for the analysis of **Dimethoate** in different matrices. An overview of a typical analytical workflow is presented below.





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General workflow for **Dimethoate** residue analysis.

# Protocol 1: Analysis of Dimethoate in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[6][7][8]

- 1. Sample Preparation (QuEChERS)
- Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For dry samples, a wetting step may be necessary.[7]
- Extraction:
  - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[7]
  - Shake vigorously for 1 minute.
  - Centrifuge at ≥4000 rpm for 5 minutes.[6]
- Clean-up (Dispersive Solid-Phase Extraction d-SPE):



- Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
- Vortex for 30 seconds.
- Centrifuge at a high speed for 5 minutes.
- The resulting supernatant is ready for LC-MS/MS analysis. For some systems, a dilution step may be required.[7]
- 2. LC-MS/MS Analysis
- LC Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 μm).[1]
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]
- Flow Rate: 0.2 0.5 mL/min.[1][7]
- Injection Volume: 5 20 μL.[1]
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for **Dimethoate** and its metabolite, Omethoate.

Table 2: Validation Data for **Dimethoate** Analysis in Fruits and Vegetables by LC-MS/MS



Matrix	Fortification Level (µg/g)	Average Recovery (%)	Relative Standard Deviation (RSD, %)	LOQ (μg/g)	Reference
Curry Leaf	0.005	82.25 - 112.97	< 5	0.005	[9]
Curry Leaf	0.025	82.25 - 112.97	< 5	0.005	[9]
Curry Leaf	0.050	82.25 - 112.97	< 5	0.005	[9]
Brinjal	Not Specified	Good Recovery	Not Specified	Not Specified	[6]
Various F&V	0.05 - 0.5	70 - 120	< 25	Not Specified	[10]

# Protocol 2: Analysis of Dimethoate in Soil by Gas Chromatography with Flame Photometric Detection (GC-FPD)

This protocol is suitable for the determination of **Dimethoate** in soil samples. It involves solvent extraction followed by analysis using Gas Chromatography with a Flame Photometric Detector (GC-FPD), which is selective for phosphorus-containing compounds.[2][3]

#### 1. Sample Preparation

#### Extraction:

- Weigh 50 g of sieved soil sample into a Soxhlet extraction thimble.
- Extract with 150 mL of an acetone:hexane (1:1) mixture for 3 hours.[2]
- Concentrate the extract to a small volume (e.g., 0.3 mL) under a stream of nitrogen.

#### Clean-up:



- Prepare a small chromatography column with neutral alumina and anhydrous sodium sulfate.
- Apply the concentrated extract to the column and elute with cyclohexane.
- Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC analysis.

#### 2. GC-FPD Analysis

- GC Column: A mid-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 μm film thickness).[11]
- Oven Temperature Program:

o Initial temperature: 100°C

Ramp 1: 25°C/min to 180°C

Ramp 2: 4°C/min to 200°C

Ramp 3: 10°C/min to 250°C[11]

· Carrier Gas: Helium.

• Detector: Flame Photometric Detector (FPD) in phosphorus mode.

· Injection: Splitless injection.

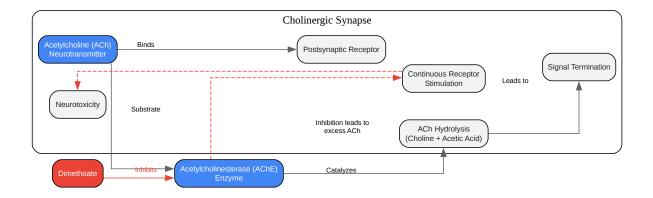
Table 3: Validation Data for **Dimethoate** Analysis in Soil by GC-FPD

Fortification Level (µg/mL)	Average Recovery (%)	RSD (%)	Reference
7.6764	91.37 ± 1.16	< 2	[2]
15.3528	91.37 ± 1.16	< 2	[2]
30.7056	91.37 ± 1.16	< 2	[2]



## **Signaling Pathway**

While **Dimethoate**'s primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme, a detailed signaling pathway diagram in the context of a typical drug development pathway is not directly applicable. The toxicological effect is a direct enzymatic inhibition rather than a complex signal transduction cascade. The critical pathway is the disruption of acetylcholine neurotransmission.



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Mechanism of **Dimethoate** neurotoxicity via AChE inhibition.

## Conclusion

The accurate determination of **Dimethoate** residues is crucial for ensuring food safety and environmental protection. The protocols outlined in this document, utilizing high-quality analytical standards, provide robust and reliable methods for the quantification of **Dimethoate** in various matrices. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. Proper validation of the selected method is essential to ensure the quality and reliability of the analytical data.



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